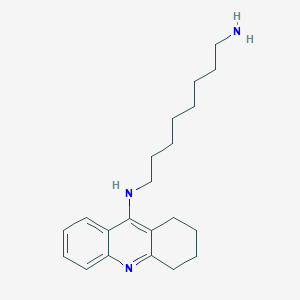
N'-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine is a compound with the molecular formula C30H36N4 and a molecular weight of 452.634 Da . Acridines and their derivatives are well-known for their biological activities, including DNA intercalation, which makes them valuable in various scientific research applications .
Preparation Methods
The synthesis of N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine typically involves the following steps:
Starting Material Preparation: The starting material, acridine hydrazide, is prepared through the interaction between cyclohexanone and anthranilic acid, followed by chlorination and condensation with hydrazine hydrate.
Condensation Reaction: The acridine hydrazide is then condensed with 1,8-diaminooctane under specific reaction conditions to form the desired compound.
Chemical Reactions Analysis
N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine involves its ability to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs . This intercalation can result in DNA cross-links and strand breaks, leading to the inhibition of DNA replication and transcription . The compound’s molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine can be compared with other similar compounds, such as:
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride: This compound has a similar structure but with a shorter alkyl chain.
Acridine derivatives: Other acridine derivatives, such as those with different substituents on the acridine ring, can have varying biological activities and chemical properties.
The uniqueness of N’-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine lies in its specific structure, which allows for unique interactions with DNA and other biological molecules .
Properties
CAS No. |
249290-19-5 |
|---|---|
Molecular Formula |
C21H31N3 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)octane-1,8-diamine |
InChI |
InChI=1S/C21H31N3/c22-15-9-3-1-2-4-10-16-23-21-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)21/h5,7,11,13H,1-4,6,8-10,12,14-16,22H2,(H,23,24) |
InChI Key |
LFBAUYQQFKFFCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)
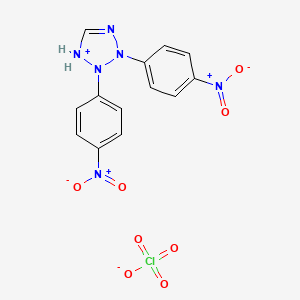
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)
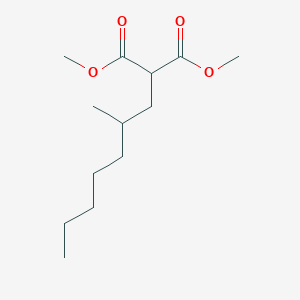
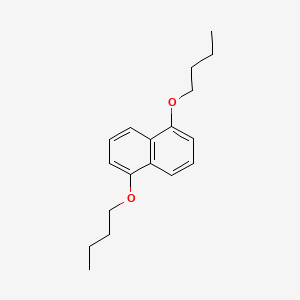
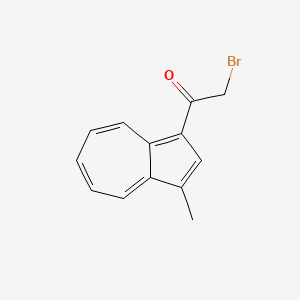
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
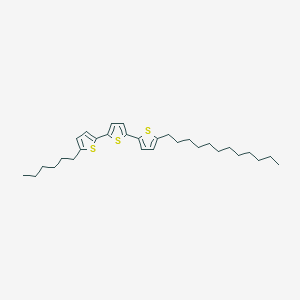
![3-Phenyl-1-[4-({6-[(trichlorosilyl)oxy]hexyl}oxy)phenyl]prop-2-EN-1-one](/img/structure/B14239750.png)
